molecular formula C10H11NO3 B13338890 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13338890
M. Wt: 193.20 g/mol
InChI Key: QZAIKUZMYHHROX-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a carboxylic acid and an enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of a suitable pyridine derivative with an enyl group precursor under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyridine derivatives .

Scientific Research Applications

1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-5-carboxylic acid
  • 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-6-carboxylic acid

Uniqueness: 1-(But-3-en-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-but-3-enyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c1-2-3-6-11-7-4-5-8(9(11)12)10(13)14/h2,4-5,7H,1,3,6H2,(H,13,14)

InChI Key

QZAIKUZMYHHROX-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=CC=C(C1=O)C(=O)O

Origin of Product

United States

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